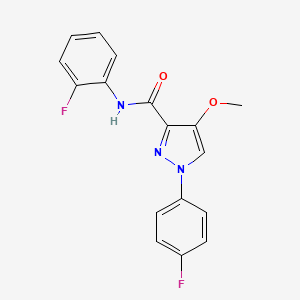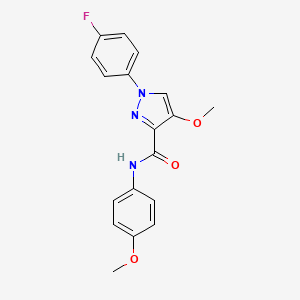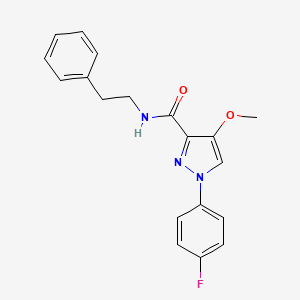
1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, also known as FMPC, is an organic compound with a unique molecular structure. It is a member of the pyrazole family of compounds, which are nitrogen-containing heterocyclic compounds. FMPC has been studied for its potential use in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemistry.
科学的研究の応用
1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used in drug discovery, drug synthesis, and biochemistry. In drug discovery, 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide has been used to screen for new drug candidates. In drug synthesis, it has been used to synthesize new drugs. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biomolecules.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their structure and function. It is also believed to interact with other biomolecules, such as DNA, RNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide are not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their structure and function. It is also believed to interact with other biomolecules, such as DNA, RNA, and lipids, leading to changes in their structure and function.
実験室実験の利点と制限
1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Furthermore, it can be used to study the structure and function of proteins, enzymes, and other biomolecules. However, there are some limitations to using 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects on proteins and enzymes can be difficult to measure accurately.
将来の方向性
There are a number of potential future directions for research on 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted on its use in drug discovery and drug synthesis. Finally, further research could be conducted on its potential use as a diagnostic tool.
合成法
1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the Wittig reaction, condensation reaction, and the Biginelli reaction. The Wittig reaction involves reacting a phosphonium ylide with an aldehyde or ketone, resulting in the formation of an alkylidene compound. The condensation reaction involves the reaction of two molecules, typically an aldehyde or ketone and an amine, to form a new molecule. The Biginelli reaction involves the reaction of an aldehyde, an urea, and an acid to form a new molecule. All of these methods have been used to synthesize 1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-25-17-13-23(16-9-7-15(20)8-10-16)22-18(17)19(24)21-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKWDSVNQQLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-phenethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


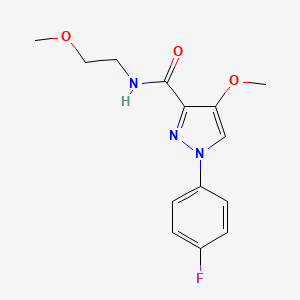
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)
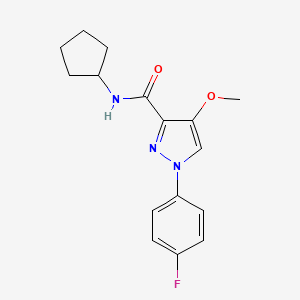
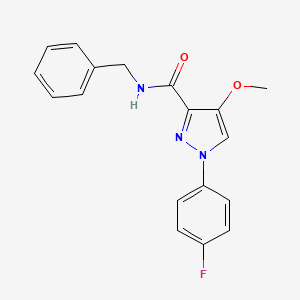
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)
